![molecular formula C19H19N3O4S B5499296 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5499296.png)
2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid, also known as NMS-873, is a small molecule inhibitor that targets the heat shock protein 70 (Hsp70) family of chaperones. Hsp70 is a highly conserved protein that plays a critical role in protein folding, quality control, and degradation. Hsp70 is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. NMS-873 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid targets the Hsp70 family of chaperones, which play a critical role in protein folding, quality control, and degradation. Hsp70 is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. This compound binds to the ATP-binding pocket of Hsp70, preventing the protein from functioning properly. This leads to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. This compound has been shown to be highly selective for Hsp70, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, while sparing normal cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that this compound may have therapeutic potential for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid is its high selectivity for Hsp70, with minimal off-target effects. This makes it a valuable tool for studying the role of Hsp70 in cancer and other diseases. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of Hsp70. Another area of interest is the identification of biomarkers that can be used to predict which cancer patients are most likely to benefit from treatment with this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential anticancer agent.
Métodos De Síntesis
The synthesis of 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid involves several steps, including the reaction of 4-methylpiperazine with 2-chloro-5-nitrobenzenesulfonamide, followed by reduction with iron powder and subsequent reaction with 2-cyano-3-bromobiphenyl-5-carboxylic acid. The final step involves the hydrolysis of the ester group to yield the desired product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. These findings suggest that this compound may have therapeutic potential for the treatment of cancer.
Propiedades
IUPAC Name |
3-(2-cyanophenyl)-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-21-6-8-22(9-7-21)27(25,26)17-11-15(10-16(12-17)19(23)24)18-5-3-2-4-14(18)13-20/h2-5,10-12H,6-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUZENBCGJZSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5499213.png)
![7-(3-chlorophenyl)-4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5499220.png)
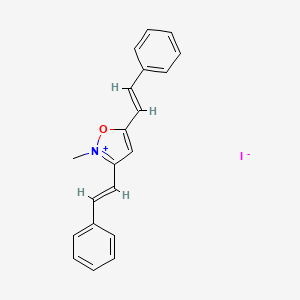
![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)
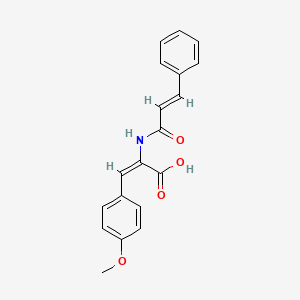
![ethyl {[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5499246.png)
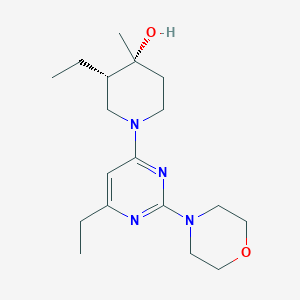
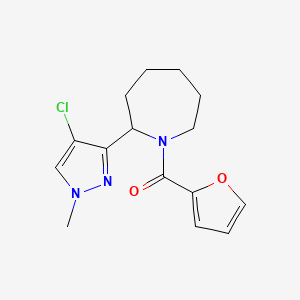
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5499265.png)
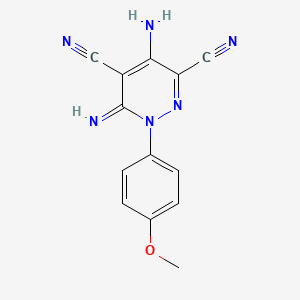
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5499282.png)
![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)
![2-[3-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-oxopropyl]phenol](/img/structure/B5499302.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)